3-Nitro-5-(trifluoromethyl)picolinaldehyde
Overview
Description
3-Nitro-5-(trifluoromethyl)picolinaldehyde: is an organic compound with the molecular formula C7H3F3N2O3 and a molecular weight of 220.11 g/mol . This compound is characterized by the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to a picolinaldehyde structure, which is a derivative of pyridine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-5-(trifluoromethyl)picolinaldehyde typically involves the nitration of 5-(trifluoromethyl)picolinaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyridine ring .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale nitration reactions followed by purification steps such as recrystallization or chromatography to obtain the pure compound. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Nitro-5-(trifluoromethyl)picolinaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron powder (Fe) with hydrochloric acid (HCl).
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed:
Oxidation: 3-Nitro-5-(trifluoromethyl)picolinic acid.
Reduction: 3-Amino-5-(trifluoromethyl)picolinaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-Nitro-5-(trifluoromethyl)picolinaldehyde is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique functional groups make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving aldehydes and nitro groups. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications .
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its trifluoromethyl group imparts unique properties such as increased lipophilicity and metabolic stability, making it useful in the design of new materials and chemical products .
Mechanism of Action
The mechanism of action of 3-Nitro-5-(trifluoromethyl)picolinaldehyde involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially modulating their activity .
Comparison with Similar Compounds
3-Nitro-5-(trifluoromethyl)pyridine: Similar structure but lacks the aldehyde group.
5-(Trifluoromethyl)picolinaldehyde: Similar structure but lacks the nitro group.
3-Nitropyridine-2-carbaldehyde: Similar structure but lacks the trifluoromethyl group.
Uniqueness: 3-Nitro-5-(trifluoromethyl)picolinaldehyde is unique due to the presence of both the nitro and trifluoromethyl groups on the picolinaldehyde scaffold. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
3-nitro-5-(trifluoromethyl)pyridine-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3N2O3/c8-7(9,10)4-1-6(12(14)15)5(3-13)11-2-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXAIWPHTVTXENL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])C=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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